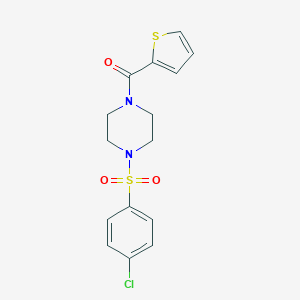

![molecular formula C20H21NO3 B367251 5'-Metil-1'-[(4-metilfenil)metil]espiro[1,3-dioxano-2,3'-indol]-2'-ona CAS No. 882382-71-0](/img/structure/B367251.png)

5'-Metil-1'-[(4-metilfenil)metil]espiro[1,3-dioxano-2,3'-indol]-2'-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5’-Methyl-1’-[(4-methylphenyl)methyl]spiro[1,3-dioxane-2,3’-indole]-2’-one” is a type of spiro-indole compound . Compounds containing the spiro-indole framework occupy a unique place in the heterocyclic space that spans pharmaceutical and natural alkaloids .

Synthesis Analysis

The synthesis of spiro-heterocycles, including “5’-Methyl-1’-[(4-methylphenyl)methyl]spiro[1,3-dioxane-2,3’-indole]-2’-one”, is a subject of major interest for organic researchers . Diverse synthetic methodologies have been reported for spiro-heterocycles, including intermolecular alkylation, Morita–Baylis–Hillman, 1,3-dipolar cycloaddition, Mannich/Pictet–Spengler, sigmatropic rearrangement, and electrocyclization reactions .Molecular Structure Analysis

The molecular structure of “5’-Methyl-1’-[(4-methylphenyl)methyl]spiro[1,3-dioxane-2,3’-indole]-2’-one” has been confirmed through X-ray diffraction studies .Chemical Reactions Analysis

The compound has been synthesized through regioselective multi-component azomethine dipolar cycloaddition reaction .Mecanismo De Acción

MDAI acts as a selective serotonin reuptake inhibitor (SSRI), which means that it inhibits the reuptake of serotonin from the synaptic cleft, leading to increased levels of serotonin in the brain. This effect is believed to be responsible for the compound's entactogenic effects, including increased empathy and social bonding.

Biochemical and Physiological Effects:

MDAI has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, emotion, and social behavior. The compound has also been shown to increase heart rate and blood pressure, which may be linked to its stimulant effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

MDAI has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities, making it readily available for research purposes. However, there are also several limitations to its use. The compound is not approved for human use, and its effects on the brain and body are not fully understood. Additionally, its legal status in many countries may limit its availability for research purposes.

Direcciones Futuras

There are several future directions for research on MDAI. One area of interest is its potential use in treating psychiatric disorders, such as depression and anxiety. Another area of research is its potential use in enhancing social bonding and empathy, particularly in therapeutic settings. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on the brain and body.

Métodos De Síntesis

MDAI can be synthesized through a multi-step process that involves the condensation of 3,4-methylenedioxyphenyl-2-propanone with 4-methylbenzaldehyde, followed by a spirocyclization reaction with indole-2-carboxylic acid. The final product is obtained through a purification process using chromatography techniques.

Aplicaciones Científicas De Investigación

Actividad antiviral

Los derivados del indol han demostrado propiedades antivirales prometedoras. Por ejemplo:

- Derivados de 6-amino-4-alquil-sustituidos-1H-indol-2-carboxilato sustituidos exhibieron actividad inhibitoria contra el virus de la influenza A .

- Derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida mostraron potencia contra el virus Coxsackie B4 .

Potencial antidiabético

Los compuestos de indol se han explorado por su impacto en la diabetes. Si bien no existen estudios directos para nuestro compuesto, su marco de indol puede influir en el metabolismo de la glucosa.

En resumen, el núcleo de indol en 5'-Metil-1'-[(4-metilfenil)metil]espiro[1,3-dioxano-2,3'-indol]-2'-ona ofrece un panorama rico para la investigación científica. Los investigadores deben explorar su potencial en estos campos diversos para descubrir nuevas posibilidades terapéuticas . Tenga en cuenta que se necesitan estudios adicionales para validar estas aplicaciones y dilucidar los mecanismos de acción. 🌟

Propiedades

IUPAC Name |

5'-methyl-1'-[(4-methylphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-14-4-7-16(8-5-14)13-21-18-9-6-15(2)12-17(18)20(19(21)22)23-10-3-11-24-20/h4-9,12H,3,10-11,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLPNHODLAMHSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C4(C2=O)OCCCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

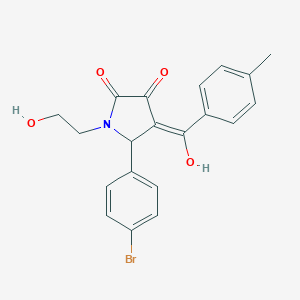

![5-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367170.png)

![2-({1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B367171.png)

![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone](/img/structure/B367182.png)

![4-(4-hydroxyphenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367187.png)

![4-[3-Methyl-5-(4-methylphenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoic acid methyl ester](/img/structure/B367189.png)

![1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione](/img/structure/B367197.png)

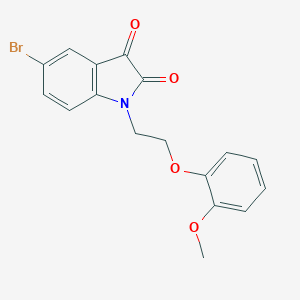

![1-[2-(3-Methylphenoxy)ethyl]indole-2,3-dione](/img/structure/B367200.png)

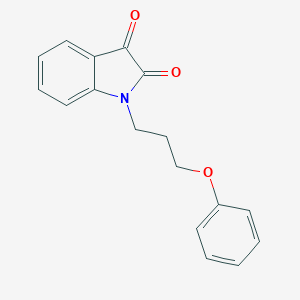

![1-[2-(2-Methoxyphenoxy)ethyl]indole-2,3-dione](/img/structure/B367201.png)

![1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione](/img/structure/B367203.png)

![1-[3-(2-Methylphenoxy)propyl]indole-2,3-dione](/img/structure/B367206.png)